4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Preparation Methods
The synthesis of 4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and phenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: For its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their properties and applications.
Piperazine derivatives: These compounds contain the piperazine moiety and may have similar biological activities.
Phenyl-substituted heterocycles: These compounds contain a phenyl group attached to a heterocyclic core, contributing to their unique properties
Properties
Molecular Formula |
C24H26N6O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H26N6O2/c1-31-20-8-5-9-21(16-20)32-15-14-28-10-12-29(13-11-28)23-22-17-27-30(24(22)26-18-25-23)19-6-3-2-4-7-19/h2-9,16-18H,10-15H2,1H3 |
InChI Key |
CIYAUWZIWKJLKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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